

A Guide to Inter-laboratory Validated Analytical Methods for Sarafloxacin

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Compound of Interest

Compound Name: Sarafloxacin hydrochloride

Cat. No.: B1147236

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The data presented is compiled from various single-laboratory validation studies, offering a comparative overview of method performance. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs.

Comparative Performance of Analytical Methods for Sarafloxacin

The following tables summarize the quantitative performance characteristics of different analytical methods for Sarafloxacin determination, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Table 1: Comparison of HPLC Method Validation Parameters for Sarafloxacin

Parameter	Muscle & Liver[1]	Pig & Chicken Muscle[2]	General HPLC[3]
Limit of Detection (LOD)	10 ng/g	25 µg/kg	Not Reported
Limit of Quantification (LOQ)	10 ng/g	Not Reported	Not Reported
Linearity Range	Not Reported	50 - 300 µg/kg	Not Reported
Recovery	Good	Sufficient	Not Reported
Precision (RSD)	Not Reported	Sufficient	Not Reported
Specificity	Selective	Specific	Separated from impurities

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Sarafloxacin

Parameter	Poultry Meat & Pork[4]	Turkey Tissues[5][6]	Feedingstuffs[7]	Milk[8]
Limit of Detection (LOD)	1.0 µg/kg	Not Reported	30 µg/kg	Not Reported
Limit of Quantification (LOQ)	2.0 µg/kg	1.2 - 118.8 µg/kg	75 µg/kg	Not Reported
Linearity (r ²)	Not Reported	Not Reported	> 0.95	Good
Recovery	Not Reported	> 70%	66% - 110%	Good
Precision (RSD)	Not Reported	Within required limits	4.0% - 11.1% (Inter-day)	Good
Specificity	Not Reported	Selective	Selective	Selective

Table 3: Comparison of Microbiological Assay Validation Parameters for Fluoroquinolones (as a proxy for Sarafloxacin)

Parameter	Norfloxacin (Turbidimetric)[9][10]	Levofloxacin (Agar Diffusion)[11]	Orbifloxacin (Agar Diffusion)[12]
Limit of Detection (LOD)	0.83 µg/mL	Not Reported	Not Reported
Limit of Quantification (LOQ)	2.79 µg/mL	Not Reported	Not Reported
Linearity (r ²)	0.9999	0.988	0.9992
Linearity Range	25 - 100 µg/mL	2.56 - 6.25 µg/mL	16.0 - 64.0 µg/mL
Accuracy	100.74%	101.23%	100.31%
Precision (RSD)	Intra-assay: 1.33%, Inter-assay: 0.21%	Inter-day: 1.05%, Between analyst: 1.02%	Intra-day: 2.88%, Intermediate: 3.33%
Robustness	RSD < 4.5%	Validated	Not Reported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Sarafloxacin in Fish Tissues[1]

- Sample Preparation:
 - Homogenize 3g of muscle or liver tissue.
 - Mix with 1 mL of ammonia and 5-6 mL of acetonitrile on a whirlimixer for one minute.
 - Centrifuge the mixture.
 - Take 2.5 mL of the supernatant and add 1 mL of NaCl solution (1 M), 3 mL of diethyl ether, and 2 mL of hexane.
 - The aqueous phase is acidified and filtered before injection.

- Chromatographic Conditions:
 - Column: Not specified in the abstract.
 - Mobile Phase: Not specified in the abstract.
 - Detection: Not specified in the abstract.

LC-MS/MS Method for Sarafloxacin in Poultry Meat and Pork[4]

- Sample Preparation:
 - Liquid-liquid extraction followed by solid-phase extraction (SPE).
 - Derivatization with trimethylsilyl diazomethane.
- LC-MS/MS Conditions:
 - Mass Spectrometry: Full scan mass spectrometry and automated selected reaction monitoring were used for qualitative and quantitative analysis.

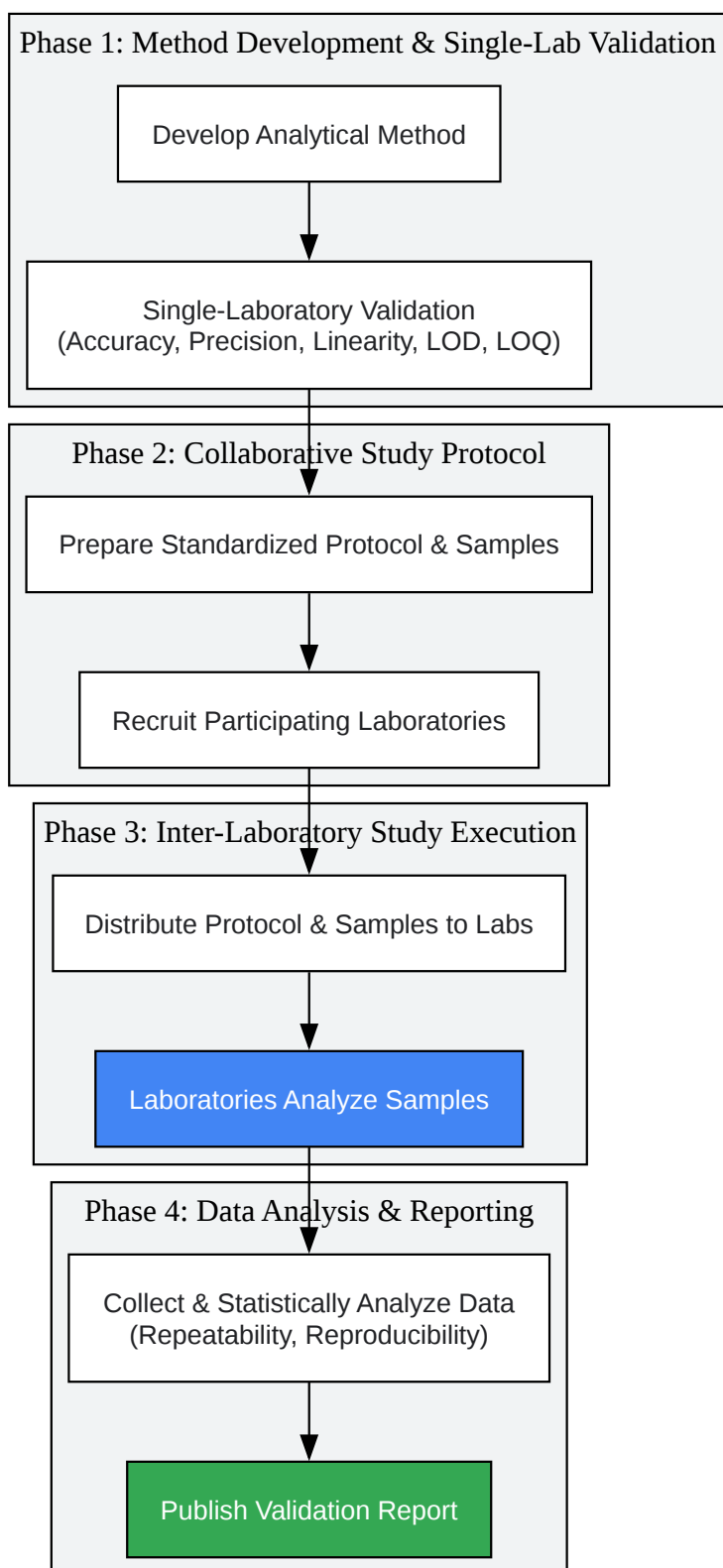
Microbiological Assay (Turbidimetric Method for Norfloxacin)[9][10]

- Microorganism: Staphylococcus epidermidis ATCC 12228 IAL 2150.
- Method: 3x3 parallel line assay (three tubes for each concentration of reference substance and three for each sample concentration).
- Procedure:
 - The assay is based on the inhibitory effect of the antibiotic on the growth of the test microorganism.
 - The turbidity of the microbial growth is measured spectrophotometrically.

- The potency of the sample is calculated by comparing its inhibitory effect with that of a reference standard.

Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method. This process is crucial for establishing the reproducibility and reliability of a method across different laboratories.



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Caption: Generalized workflow for an inter-laboratory analytical method validation study.

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